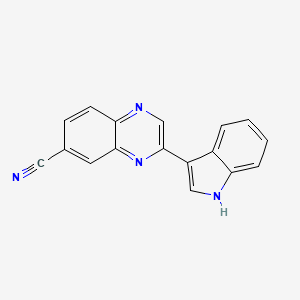
3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile
Übersicht
Beschreibung
Indole compounds are biologically important chemicals present in microorganisms, plants, and animals . They are known to exhibit a broad range of useful biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .
Molecular Structure Analysis
The conformational space of indole compounds can be analyzed using molecular dynamics at a semiempirical level, complemented with functional density calculations . Electronic distributions can be analyzed at a higher calculation level, thus improving the basis set .
Physical And Chemical Properties Analysis
Indole is a heterocyclic compound that is aromatic in nature due to its 10 π-electrons . It is physically crystalline and colorless in nature with specific odors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Design
- 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile derivatives have been synthesized for use as phosphodiesterase 4 (PDE4) inhibitors, with some showing notable in vitro inhibitory properties (Kumar et al., 2012).
- These compounds, especially the 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, are synthesized using an AlCl3-mediated C-C bond-forming reaction and have shown potential in structure-activity relationship studies (Kumar et al., 2012).
Antimicrobial and Antiviral Properties
- Certain derivatives have been studied for their antimicrobial and antiviral properties. For instance, molecular docking analysis of synthesized azaphenantherene derivatives (including 2-(1H-indol-3-yl)quinoline derivatives) showed potential as inhibitors of SARS-CoV-2 Mpro, a key protease in COVID-19 (Venkateshan et al., 2020).
Pesticidal Activities
- Quinoxaline derivatives, including those with a 3-(1H-indol-3-yl)-quinoxaline-6-carbonitrile structure, have been synthesized and shown to have various pesticidal activities. These compounds have been tested for herbicidal, fungicidal, and insecticidal activities (Liu et al., 2020).
Anticancer Activity
- The synthesis and biological evaluation of new 3-arylquinoxaline-carbonitrile derivatives, including studies on their antimalarial activity, have been conducted. These studies have shown promising in vitro and in vivo activity against various strains of Plasmodium falciparum, a causative agent of malaria (Zarranz et al., 2005).
- New quinoxaline derivatives have also been synthesized for potential use as antihypertensive and blood platelet antiaggregating agents (Monge et al., 2009).
Drug Synthesis and Molecular Docking
- Novel quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antibacterial potential, demonstrating promising results with minimal inhibitory concentrations (MIC) and molecular docking studies suggesting effective binding with target enzymes (El-Gamal et al., 2018).
Chemical Synthesis and Characterization
- A variety of indole-based quinoxalines, including those derived from 3-(1H-indol-3-yl)-quinoxaline-6-carbonitrile, have been synthesized and characterized for their potential in biologically important applications (Kamila et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)quinoxaline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4/c18-8-11-5-6-15-16(7-11)21-17(10-20-15)13-9-19-14-4-2-1-3-12(13)14/h1-7,9-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYLBZOUAKIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C4C=CC(=CC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252933 | |
| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile | |
CAS RN |
1380571-59-4 | |
| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380571-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



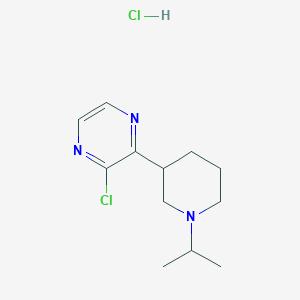
![6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402729.png)
![7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402732.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B1402733.png)
![5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1402734.png)
![4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402735.png)
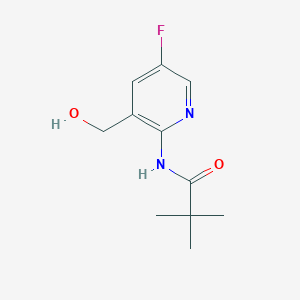
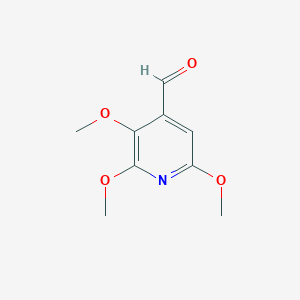
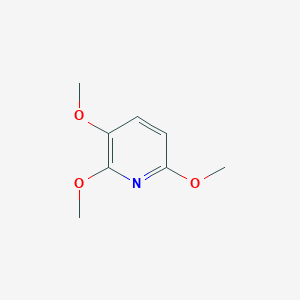
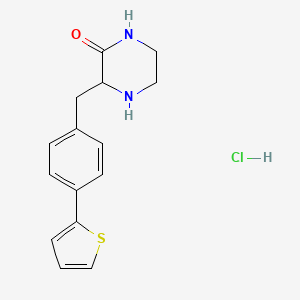
![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)
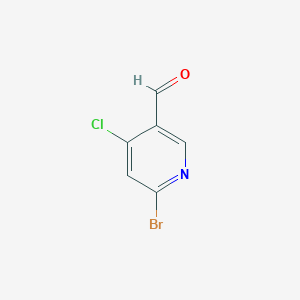
![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)